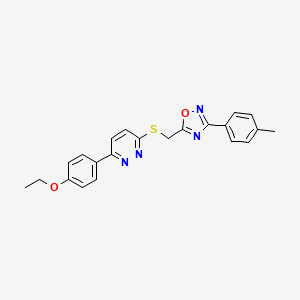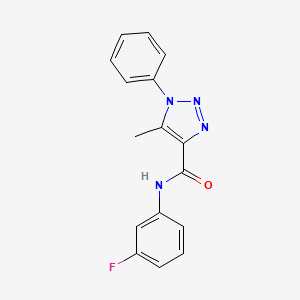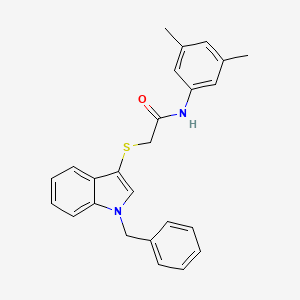
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. The structure of the compound is also described, detailing the functional groups and their positions.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves discussing the reactions that the compound undergoes. This includes its reactivity with various reagents, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Heterocyclic Synthesis and Cascade Reactions
One significant application of thioureido-acetamides, closely related to the compound , is in the synthesis of various heterocycles through one-pot cascade reactions. Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides serve as versatile starting materials for synthesizing heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines with excellent atom economy (J. Schmeyers & G. Kaupp, 2002). These reactions underscore the compound's utility in generating structurally diverse and potentially bioactive heterocycles.
Antimicrobial and Antioxidant Agents
The design and synthesis of compounds bearing benzimidazole, benzothiazole, and indole moieties, including structures analogous to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, have shown promising antimicrobial and antioxidant activities. Naraboli and Biradar (2017) synthesized derivatives with potent anti-microbial activity against bacteria and fungi and exhibited very good antioxidant activity, demonstrating the therapeutic potential of such compounds (B. S. Naraboli & J. S. Biradar, 2017).
Biological Activities and Drug Design
Further research into similar acetamide derivatives revealed a variety of biological activities, including antifungal and plant growth regulating effects. Fa-qian et al. (2005) synthesized novel triazole compounds containing thioamide groups, which demonstrated these activities, highlighting the potential of acetamide derivatives in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).
pKa Determination and Chemical Properties
The chemical properties, such as acidity constants (pKa values), of newly synthesized acetamide derivatives have also been a focus of research. Duran and Canbaz (2013) determined the pKa values of benzothiazole-2-yl acetamide derivatives, providing crucial information for understanding the compound's behavior in biological systems (M. Duran & M. Canbaz, 2013).
Safety And Hazards
This involves discussing the safety and hazards associated with the compound. This includes its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or further studies to better understand its properties or mechanism of action.
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-12-19(2)14-21(13-18)26-25(28)17-29-24-16-27(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNZBYUEQAAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)
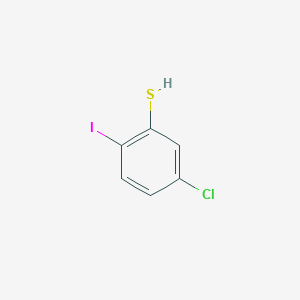
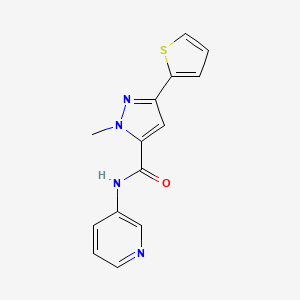
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
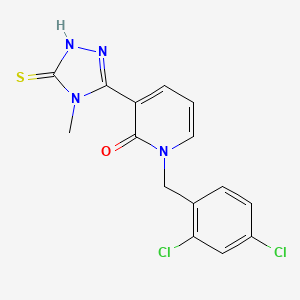
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
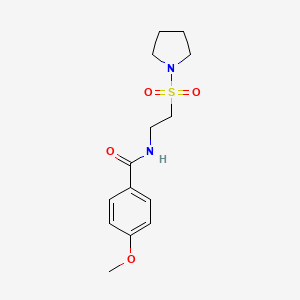
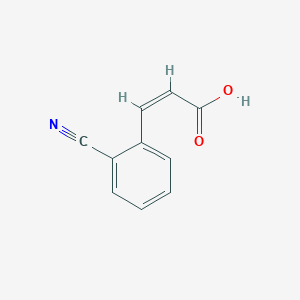
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
